(R)-(4,4',6,6'-Tetramethoxy-[1,1'-biphenyl]-2,2'-diyl)bis(bis(3,5-bis(trimethylsilyl)phenyl)phosphane)
CAS No.:
Cat. No.: VC13796793
Molecular Formula: C64H100O4P2Si8
Molecular Weight: 1220.1 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C64H100O4P2Si8 |
|---|---|
| Molecular Weight | 1220.1 g/mol |
| IUPAC Name | [2-[2-bis[3,5-bis(trimethylsilyl)phenyl]phosphanyl-4,6-dimethoxyphenyl]-3,5-dimethoxyphenyl]-bis[3,5-bis(trimethylsilyl)phenyl]phosphane |
| Standard InChI | InChI=1S/C64H100O4P2Si8/c1-65-45-29-59(67-3)63(61(31-45)69(47-33-51(71(5,6)7)41-52(34-47)72(8,9)10)48-35-53(73(11,12)13)42-54(36-48)74(14,15)16)64-60(68-4)30-46(66-2)32-62(64)70(49-37-55(75(17,18)19)43-56(38-49)76(20,21)22)50-39-57(77(23,24)25)44-58(40-50)78(26,27)28/h29-44H,1-28H3 |
| Standard InChI Key | GENSMUBFDPOHTP-UHFFFAOYSA-N |
| SMILES | COC1=CC(=C(C(=C1)P(C2=CC(=CC(=C2)[Si](C)(C)C)[Si](C)(C)C)C3=CC(=CC(=C3)[Si](C)(C)C)[Si](C)(C)C)C4=C(C=C(C=C4P(C5=CC(=CC(=C5)[Si](C)(C)C)[Si](C)(C)C)C6=CC(=CC(=C6)[Si](C)(C)C)[Si](C)(C)C)OC)OC)OC |
| Canonical SMILES | COC1=CC(=C(C(=C1)P(C2=CC(=CC(=C2)[Si](C)(C)C)[Si](C)(C)C)C3=CC(=CC(=C3)[Si](C)(C)C)[Si](C)(C)C)C4=C(C=C(C=C4P(C5=CC(=CC(=C5)[Si](C)(C)C)[Si](C)(C)C)C6=CC(=CC(=C6)[Si](C)(C)C)[Si](C)(C)C)OC)OC)OC |
Introduction
Structural and Stereochemical Features
The compound’s molecular architecture centers on a [1,1'-biphenyl]-2,2'-diyl core, where the R-configuration at the biphenyl axis ensures chirality. Each phosphorus atom is bonded to two 3,5-bis(trimethylsilyl)phenyl groups, creating a highly shielded environment around the phosphane centers. The methoxy substituents at the 4,6,4',6' positions further enhance steric bulk while modulating electronic properties through electron-donating effects .
The molar formula, C₆₆H₉₀O₄P₂Si₈, reflects the integration of eight trimethylsilyl (TMS) groups, which contribute to the compound’s hydrophobicity and air sensitivity. Crystallographic data for analogous bisphosphane ligands suggest a C₂-symmetric geometry, with the TMS groups adopting a staggered conformation to minimize steric clashes .
| Catalog Number | Amount | Price (€, excl. VAT) |
|---|---|---|
| R024GYM,100mg | 100 mg | 1,025.03 |
| R024GYM,250mg | 250 mg | 2,651.97 |
| R024GYM,5g | 5 g | 9,112.04 |
Physicochemical Properties
Key properties inferred from structural analogs include:
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Solubility: High in nonpolar solvents (e.g., toluene, hexane) due to TMS groups; limited in polar aprotic solvents.
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Air sensitivity: Requires storage under inert atmosphere, as phosphane ligands are prone to oxidation.
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Thermal stability: Decomposition above 200°C, based on thermogravimetric analysis of similar silylated phosphanes .
Applications in Asymmetric Catalysis
The ligand’s steric bulk and chiral environment make it suitable for challenging enantioselective reactions:
Hydrogenation Reactions
In rhodium-catalyzed hydrogenations, analogous bisphosphane ligands induce high enantiomeric excess (ee) in α,β-unsaturated ketone reductions. The TMS groups likely stabilize metal-ligand complexes via dispersion forces, while methoxy substituents fine-tune electron density at the metal center .
Cross-Coupling Reactions
Palladium complexes of this ligand could facilitate asymmetric Suzuki-Miyaura couplings. The biphenyl backbone aligns with known BINAP-derived systems, but the TMS groups may improve catalyst longevity by mitigating deactivation pathways .
Comparative Analysis with Related Ligands
Table 2: Comparison to Common Bisphosphane Ligands
| Ligand | Steric Bulk | Electronic Profile | Typical ee (%) |
|---|---|---|---|
| BINAP | Moderate | Electron-neutral | 80–95 |
| Josiphos | High | Electron-rich | 90–98 |
| This ligand | Very high | Electron-rich | Pending data |
The ligand’s unique combination of methoxy and TMS groups positions it between Josiphos and TADDOL-derived systems in steric demand, suggesting utility in substrates requiring extreme enantiocontrol .
Future Research Directions
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Catalytic Screening: Systematic evaluation in hydrogenation, hydroformylation, and C–H activation reactions.
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Structural Studies: X-ray crystallography to confirm absolute configuration and metal-ligand binding modes.
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Derivatization: Synthesis of gold or nickel complexes for photoredox or electrocatalytic applications.
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